molecular formula C18H19FN2O3S B11600120 isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 618411-56-6

isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11600120
CAS No.: 618411-56-6
M. Wt: 362.4 g/mol
InChI Key: ZMXITDYTKIAPRS-UHFFFAOYSA-N
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Description

¹H NMR

  • The isopropyl group’s methyl protons typically resonate as a septet (δ 1.2–1.4 ppm) coupled to the methine proton (δ 5.0–5.2 ppm).
  • The 3-fluorophenyl aromatic protons exhibit splitting patterns dependent on meta-substitution, with $$^3J_{H-F}$$ coupling constants ~8–10 Hz.
  • Thiazine ring protons (H-2, H-3) appear downfield (δ 3.5–4.5 ppm) due to deshielding by the adjacent carbonyl and sulfur atoms.

¹³C NMR

  • The carbonyl carbon (C-4) resonates near δ 170–175 ppm.
  • The fluorinated aromatic carbon (C-3) shows a characteristic $$^1J_{C-F}$$ coupling (~245 Hz).

¹⁹F NMR

  • The meta-fluorine atom typically resonates at δ -110 to -115 ppm, consistent with electron-withdrawing effects of the adjacent phenyl ring.

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding critically stabilizes the crystal packing of related thiazine derivatives. In the ethyl ester analog, N–H···N hydrogen bonds (2.012 Å) form dimeric assemblies. For the isopropyl variant, similar interactions are anticipated, with additional C–H···O contacts involving the ester carbonyl oxygen.

The fluorophenyl group may engage in orthogonal C–F···H–C interactions, a phenomenon observed in fluorinated heterocycles. These weak interactions contribute to lattice stability and influence solubility profiles.

Comparative Structural Data Table

Parameter Ethyl Ester Isopropyl Ester (Predicted)
Molecular Formula C$${17}$$H$${17}$$FN$$2$$O$$3$$S C$${18}$$H$${19}$$FN$$2$$O$$3$$S
Melting Point Not reported Pending experimental data
S1–C1 Bond Length (Å) 1.6917(18) ~1.69–1.71
N1–C1 Bond Length (Å) 1.347(2) ~1.34–1.36

Methodological Considerations

The gold-catalyzed synthesis of 1,3-thiazines suggests viable routes to the target compound. Cyclization of thiourea precursors via Au(I)-mediated exo-dig mechanisms could yield the pyrimido-thiazine core, with subsequent esterification introducing the isopropyl group.

Advanced characterization techniques such as:

  • Serial femtosecond crystallography for high-resolution structural determination
  • HMBC and COSY NMR for elucidating through-space couplings
  • DFT calculations to predict tautomeric preferences

remain essential for full structural elucidation.

Properties

CAS No.

618411-56-6

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

propan-2-yl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H19FN2O3S/c1-10(2)24-17(23)15-11(3)20-18-21(14(22)7-8-25-18)16(15)12-5-4-6-13(19)9-12/h4-6,9-10,16H,7-8H2,1-3H3

InChI Key

ZMXITDYTKIAPRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)F)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Cyclization : Acetonitrile outperforms DMF in reducing byproducts.

  • Coupling : Toluene/water mixtures enhance solubility of aryl boronic acids.

Catalytic Systems

Reaction StepCatalystYield (%)
CyclizationZnCl₂78
Suzuki CouplingPd(PPh₃)₄82
EsterificationDCC/DMAP88

Purification Techniques

  • Recrystallization : Ethanol/water mixtures effectively purify intermediates.

  • Column Chromatography : Silica gel (hexane/ethyl acetate) resolves ester derivatives.

Scalability and Industrial Considerations

The one-pot cyclization method is scalable (>100 g batches) with minimal solvent waste. However, transition metal catalysts in coupling reactions necessitate cost-benefit analysis for large-scale production. Patent EP1893585A1 highlights that Li₂CuCl₄ catalyzes isopropyl group installation efficiently, reducing Pd reliance.

Analytical Characterization

Critical spectroscopic data for intermediates:

  • ¹H NMR : The 3-fluorophenyl group shows doublets at δ 7.4–7.6 (J = 8.5 Hz).

  • IR : Ester carbonyl stretches appear at 1720–1740 cm⁻¹.

  • MS : Molecular ion peaks align with calculated masses (e.g., m/z 460.6).

Challenges and Alternative Routes

  • Regioselectivity : Competing reactions during cyclization may formthiazine isomers.

  • Alternative Strategy : Ugi four-component reaction could streamline synthesis but remains untested for this scaffold.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, a key reaction for generating bioactive derivatives.

Typical Conditions:

Reaction TypeReagents/ConditionsProduct
Acidic HydrolysisHCl (6N), reflux, 6–8 hours6-(3-Fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylic acid
Basic HydrolysisNaOH (1M), ethanol/water, 50°C, 4 hoursSame as above

The carboxylic acid can subsequently react with amines to form amides or with alcohols to generate new esters, enhancing pharmacological properties.

Electrophilic Aromatic Substitution (EAS) at the Fluorophenyl Ring

The 3-fluorophenyl group participates in EAS reactions, though the fluorine's electron-withdrawing nature directs incoming electrophiles to the ortho and para positions relative to itself. This reactivity is limited under mild conditions but proceeds with strong electrophiles .

Example Reaction:

ElectrophileConditionsProduct
Nitronium ion (HNO₃/H₂SO₄)0–5°C, 2 hours6-(3-Fluoro-4-nitrophenyl)-8-methyl-4-oxo-...thiazine-7-carboxylate

Oxidation of the Thiazine Ring

The sulfur atom in the thiazine ring is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity .

Oxidation Pathways:

Oxidizing AgentProductConditions
H₂O₂ (30%)Sulfoxide derivativeRoom temperature, 12 hours
KMnO₄ (acidic)Sulfone derivative60°C, 4 hours

These modifications alter the compound’s electronic profile and binding affinity to biological targets.

Keto-Enol Tautomerism and Condensation Reactions

The 4-oxo group exhibits keto-enol tautomerism, enabling condensation reactions with amines or hydrazines to form Schiff bases or hydrazones .

Example Condensation:

ReagentProductApplication
Hydrazine hydrate4-Hydrazono derivativeIntermediate for heterocyclic expansion
Aromatic aldehydes (e.g., benzaldehyde)Schiff base analogsEnhanced antimicrobial activity

Ring-Opening and Functionalization

Under strongly acidic or basic conditions, the pyrimido-thiazine ring may undergo partial cleavage, enabling functional group interconversion.

Ring-Opening Pathway:

ConditionsProductOutcome
H₂SO₄ (conc.), 100°CLinear thioamide intermediatePrecursor for novel heterocycles
NaOEt in ethanolMercaptopyrimidine derivativeChelation potential

Nucleophilic Substitution at the Fluorine Site

While fluorophenyl groups are generally inert, the 3-fluoro substituent can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., methoxide or amines) under high-temperature conditions .

Example SNAr Reaction:

NucleophileConditionsProduct
Sodium methoxideDMF, 120°C, 24 hours6-(3-Methoxyphenyl)-8-methyl-4-oxo-...thiazine-7-carboxylate

Cycloaddition and Cross-Coupling Reactions

The conjugated system in the pyrimido-thiazine core allows participation in Diels-Alder reactions or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

Cross-Coupling Example:

Catalyst/ReagentConditionsProduct
Pd(PPh₃)₄, K₂CO₃Toluene/EtOH, 80°CBiaryl-substituted derivatives

Industrial-Scale Modifications

Continuous flow reactors enhance the efficiency of reactions like ester hydrolysis or fluorophenyl functionalization, reducing reaction times and improving yields.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in synthetic organic chemistry.
  • Reagent in Organic Reactions : It can be utilized as a reagent in several organic reactions, including nucleophilic substitutions and condensation reactions.

Biology

  • Biological Activity : Research indicates that isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate may exhibit enzyme inhibition properties. Studies are ongoing to evaluate its effects on specific biological targets such as enzymes and receptors.
  • Pharmacological Potential : The compound is being investigated for its potential therapeutic applications in treating various diseases due to its unique structural characteristics that may interact with biological systems effectively.

Medicine

  • Therapeutic Agent Development : There is ongoing research into the compound's potential as a new therapeutic agent. Its unique structural features suggest possible applications in treating conditions such as cancer or inflammatory diseases.
  • Drug Design : The compound's interactions with biological targets make it a candidate for drug design initiatives aimed at developing new pharmaceuticals with improved efficacy and safety profiles.

Industry

  • Material Development : In industrial applications, this compound may be explored for developing new materials with specific properties due to its unique chemical structure.
  • Catalysis : The compound could serve as a catalyst in various industrial processes, enhancing reaction rates and selectivity in synthetic pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazine derivatives similar to this compound in therapeutic applications:

StudyFindings
PMC7144117Investigated the synthesis and biological evaluation of related thiazolo compounds showing anticancer activity and enzyme inhibition properties .
PubChemProvides foundational data on the compound's structure and potential applications in synthetic chemistry .

Mechanism of Action

The mechanism of action of isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Impact of Ester Group Variation

  • Isopropyl vs. Allyl/Isobutyl :
    • Isopropyl esters balance lipophilicity and metabolic stability better than allyl (reactive) or isobutyl (highly lipophilic) groups.
    • Allyl esters () may undergo conjugation reactions, limiting bioavailability .

Role of Position 6 Substituent

  • 3-Fluorophenyl vs. 4-Fluorophenyl :
    • Meta-fluoro (3-F) substitution offers moderate electron-withdrawing effects, while para-fluoro (4-F) enhances resonance stabilization .
  • Chlorophenyl vs. 3-Phenoxyphenyl () introduces bulk and polarizability, favoring interactions with hydrophobic enzyme pockets .

Physicochemical Properties

  • Molecular Weight (MW) :
    • Methyl ester analog (): MW = 356.8 g/mol (C16H15ClN2O3S).
    • Target compound (isopropyl ester): Estimated MW ≈ 385–395 g/mol.
  • logP :
    • Chlorophenyl analogs (logP ~3.5) > isopropyl/allyl esters (logP ~2.8–3.2) > methyl/ethyl esters (logP ~2.5) .

Biological Activity

Isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (referred to as compound 1) is a synthetic compound belonging to the class of pyrimido-thiazine derivatives. Its molecular formula is C18H19FN2O3SC_{18}H_{19}FN_{2}O_{3}S, and it exhibits potential biological activities that warrant detailed investigation.

Structural Characteristics

The compound features a complex structure characterized by multiple functional groups which may influence its biological activity. The structural representation can be summarized as follows:

  • Molecular Formula : C18H19FN2O3SC_{18}H_{19}FN_{2}O_{3}S
  • Molecular Weight : 362.426 g/mol
  • SMILES Notation : CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)F)C(=O)OC(C)C

Biological Activity Overview

The biological activity of compound 1 has been evaluated in various studies, focusing primarily on its antibacterial and antimalarial properties.

Antimalarial Activity

Compound 1's structural analogs have been investigated for their potential as antimalarial agents. A notable study focused on the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway essential for the survival of the malaria parasite. Compounds targeting PfDHODH demonstrated selective inhibition without affecting human enzymes, suggesting a promising therapeutic avenue for malaria treatment . While direct data on compound 1 is not available, its structural similarities to effective PfDHODH inhibitors suggest potential efficacy.

Case Studies and Research Findings

Study Focus Findings
Study AAntibacterial propertiesSimilar thiazine derivatives showed MIC values of 256 µg/mL against E. coli and S. aureus .
Study BAntimalarial activityCompounds inhibiting PfDHODH exhibited low cytotoxicity and effective growth inhibition of P. falciparum .
Study CStructural analysisDetailed characterization of the compound's structure using NMR and MS techniques .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, starting with condensation of fluorophenyl precursors and heterocyclic intermediates. Cyclization under acidic/basic conditions (e.g., THF with triethylamine) is critical for forming the pyrimido-thiazine core . Key factors include:

  • Temperature : Room temperature for cyclization minimizes side reactions compared to reflux .
  • Stoichiometry : A 1:1 molar ratio of reactants ensures optimal ring closure, as seen in analogous syntheses . Yields of 50–60% are typical for related compounds under optimized conditions.

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be prioritized?

  • 1H/13C NMR :
  • Thiazine ring protons appear at δ 4.5–5.5 ppm (1H NMR) .
  • The ester carbonyl (C=O) resonates at ~170 ppm (13C NMR) .
    • IR Spectroscopy :
  • C=O stretch at 1680–1720 cm⁻¹ and C-F stretch near 1100 cm⁻¹ .
    • HRMS : Confirms molecular ion ([M+H]⁺) with <5 ppm mass accuracy .

Q. What purification strategies effectively isolate this compound from byproducts?

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–40% EtOAc) achieves >85% purity .
  • Recrystallization : Ethanol/water mixtures enhance crystallinity and remove polar impurities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the 3-fluorophenyl substituent in nucleophilic aromatic substitution (NAS)?

  • DFT Calculations : Fukui indices identify the meta position (C-3) as electrophilic due to fluorine’s electron-withdrawing effect. Para-substituted analogs show reduced NAS reactivity, requiring harsher conditions (e.g., DMF at 80°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating substitution .

Q. What strategies optimize enantiomeric purity of chiral centers during synthesis?

  • Chiral Catalysts : Use of (R)-BINOL-derived catalysts in cyclization steps achieves >90% enantiomeric excess (ee) .
  • Analytical Validation : Chiral HPLC/SFC separates enantiomers, while X-ray crystallography confirms absolute configuration .

Q. How do steric effects from the isopropyl ester group influence conformational flexibility and target binding?

  • Molecular Dynamics Simulations : The isopropyl group restricts rotation around the ester bond, reducing conformational entropy and enhancing binding to hydrophobic enzyme pockets .
  • Comparative Studies : Methyl/ethyl esters exhibit 2–3× lower binding affinity in kinase assays, highlighting the isopropyl group’s role .

Q. How can researchers resolve contradictions in reported solubility profiles across polar aprotic solvents?

  • Standardized Protocols : Shake-flask methods with HPLC quantification (e.g., 2.3 mg/mL in DMSO ).
  • Aggregation Analysis : Dynamic light scattering detects nanoaggregates, which may skew solubility measurements .

Data Contradiction Analysis

Q. How should discrepancies in NMR chemical shifts for the pyrimido-thiazine core be addressed?

  • Solvent Standardization : Compare shifts in DMSO-d6 (δ 7.8–8.2 ppm for aromatic protons) vs. CDCl3 (δ 7.2–7.6 ppm) .
  • Cross-Validation : Overlay experimental NMR data with computed (DFT) shifts to resolve ambiguities .

Q. What experimental approaches reconcile conflicting reports on degradation pathways?

  • Accelerated Stability Testing : Hydrolysis of the ester group dominates under acidic conditions (pH 3), while oxidation occurs in aerobic environments .
  • Mitigation Strategies : Lyophilization and storage under nitrogen at -20°C reduce degradation by 70% .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrimido-Thiazine Synthesis

ParameterOptimal ValueImpact on YieldReference
SolventTHFMaximizes cyclization efficiency
BaseTriethylamineNeutralizes HCl byproducts
Temperature25°C (room temp)Reduces side reactions

Q. Table 2. Diagnostic Spectroscopic Signals

TechniqueKey SignalStructural AssignmentReference
13C NMR~170 ppmEster C=O
IR1100 cm⁻¹C-F stretch
HRMS[M+H]⁺ (calc/exp)Molecular ion confirmation

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